molecular formula C41H70O14 B13397893 Pseudoginsenoside-F11

Pseudoginsenoside-F11

Cat. No.: B13397893
M. Wt: 787.0 g/mol
InChI Key: ADJXCFBBORIAKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoginsenoside-F11 can be isolated from the roots and leaves of Panax pseudoginseng subsp. Himalaicus HARA . The extraction process typically involves the use of high-performance thin-layer chromatography (HPTLC) for fingerprint analysis and quantification . The compound is then purified using chromatography techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Panax quinquefolium L. The process includes solvent extraction, followed by purification using chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pseudoginsenoside-F11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activity. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Pseudoginsenoside-F11 is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:

Properties

Molecular Formula

C41H70O14

Molecular Weight

787.0 g/mol

IUPAC Name

2-[2-[[3,12-dihydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C41H70O14/c1-18-28(45)30(47)32(49)35(51-18)54-33-31(48)29(46)24(17-42)53-36(33)52-23-16-21-20(40(7)13-10-25(44)37(2,3)34(23)40)15-22(43)27-19(9-12-39(21,27)6)41(8)14-11-26(55-41)38(4,5)50/h18-36,42-50H,9-17H2,1-8H3

InChI Key

ADJXCFBBORIAKA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O

Origin of Product

United States

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